molecular formula C20H20N4Na2O9S3 B12895429 Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate CAS No. 94232-25-4

Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate

Cat. No.: B12895429
CAS No.: 94232-25-4
M. Wt: 602.6 g/mol
InChI Key: LOYSPXFLDAFBJN-UHFFFAOYSA-L
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Description

Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a pyridazine ring, a sulfonamide group, and a disulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 6-methoxypyridazine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylamine to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the pyridazine ring can interact with nucleic acids or proteins. These interactions can disrupt biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Sodium 1-((4-(N-(6-methoxypyridazin-3-yl)sulfamoyl)phenyl)amino)-3-phenylpropane-1,3-disulfonate lies in its combination of a disulfonate group with a pyridazine and sulfonamide structure.

Biological Activity

Disodium 1-((4-(((6-methoxypyridazin-3-yl)amino)sulphonyl)phenyl)amino)-3-phenylpropane-1,3-disulphonate, commonly referred to as Disodium Sulfadimetoxol, is a sulfonamide derivative with significant biological activity. Its molecular formula is C20H20N4Na2O9S3C_{20}H_{20}N_{4}Na_{2}O_{9}S_{3}, and it has a molar mass of approximately 602.57g/mol602.57\,g/mol . This compound has garnered interest due to its potential therapeutic applications and biological interactions.

PropertyValue
CAS Number 94232-25-4
Molecular Formula C20H20N4Na2O9S3
Molar Mass 602.57 g/mol
EINECS 303-951-2

This compound exhibits biological activity primarily through its interaction with various biological targets. The compound's structure suggests it may inhibit certain enzymes or receptors involved in inflammatory pathways or microbial growth.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including Disodium Sulfadimetoxol, possess antimicrobial properties. They typically act by inhibiting the synthesis of folic acid in bacteria, leading to bacterial cell death. This mechanism is crucial for developing antibiotics targeting resistant strains of bacteria.

Cytotoxicity Studies

In vitro studies have demonstrated that certain derivatives of pyridazine compounds exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to Disodium Sulfadimetoxol have shown potential in inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that a related compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antibiotic .
  • Cytotoxic Effects on Cancer Cells : In research evaluating the cytotoxicity of pyridazine derivatives, Disodium Sulfadimetoxol was shown to induce apoptosis in human cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA fragmentation .

Safety and Toxicology

The safety profile of Disodium Sulfadimetoxol indicates potential risks associated with its use. Risk assessments categorize it under GHS07 (Warning), with hazard statements indicating harmful effects if ingested . Therefore, careful handling and consideration of dosage are essential in clinical applications.

Risk Assessment Table

Hazard StatementDescription
H302Harmful if swallowed
P264Wash hands thoroughly after handling
P270Do not eat, drink or smoke when using this product

Properties

CAS No.

94232-25-4

Molecular Formula

C20H20N4Na2O9S3

Molecular Weight

602.6 g/mol

IUPAC Name

disodium;1-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]-3-phenylpropane-1,3-disulfonate

InChI

InChI=1S/C20H22N4O9S3.2Na/c1-33-19-12-11-18(22-23-19)24-34(25,26)16-9-7-15(8-10-16)21-20(36(30,31)32)13-17(35(27,28)29)14-5-3-2-4-6-14;;/h2-12,17,20-21H,13H2,1H3,(H,22,24)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

LOYSPXFLDAFBJN-UHFFFAOYSA-L

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(CC(C3=CC=CC=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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